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molecular formula C10H7NO2 B091326 1-Nitroso-2-naphthol CAS No. 131-91-9

1-Nitroso-2-naphthol

Cat. No. B091326
M. Wt: 173.17 g/mol
InChI Key: YXAOOTNFFAQIPZ-UHFFFAOYSA-N
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Patent
US05446151

Procedure details

A mixture of 1-nitroso-2-naphthol (17.3 g; 0.10 mol) and indoline (23.8 g; 0.20 mol) in trichloroethylene (150 ml) was heated under reflux for 10 min. A solution of 1,3-dihydro-1,3,3-trimethyl-2-methyleneindoline (17.3 g; 0.1 mol) in trichloroethylene (100 ml) was added in one batch and the resulting mixture heated under reflux for 1 h. The solution was evaporatedand the oily residue treated with acetone to yield 1,3-Dihydro-1,3,3-trimethyl-6'-(2,3-dihydroindol-1-yl)spiro [2H-indole-2,3'-3H-naphtho[2,1-b][1,4]oxazine] as a yellow solid (4.44 g; 10%).
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][C:4]=1[OH:13])=O.[NH:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH2:16][CH2:15]1.[CH3:23][C:24]1([CH3:35])[C:33]2[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=2)[N:27]([CH3:34])[C:25]1=[CH2:26].CC(C)=O>ClC=C(Cl)Cl>[CH3:34][N:27]1[C:25]2([O:13][C:4]3[CH:5]=[C:6]([N:14]4[C:22]5[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=5)[CH2:16][CH2:15]4)[C:7]4[C:12]([C:3]=3[N:1]=[CH:26]2)=[CH:11][CH:10]=[CH:9][CH:8]=4)[C:24]([CH3:35])([CH3:23])[C:33]2[C:28]1=[CH:29][CH:30]=[CH:31][CH:32]=2

Inputs

Step One
Name
Quantity
17.3 g
Type
reactant
Smiles
N(=O)C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
23.8 g
Type
reactant
Smiles
N1CCC2=CC=CC=C12
Name
Quantity
150 mL
Type
solvent
Smiles
ClC=C(Cl)Cl
Step Two
Name
Quantity
17.3 g
Type
reactant
Smiles
CC1(C(=C)N(C2=CC=CC=C21)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClC=C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
CN1C2=CC=CC=C2C(C12C=NC1=C(O2)C=C(C2=CC=CC=C21)N2CCC1=CC=CC=C21)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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